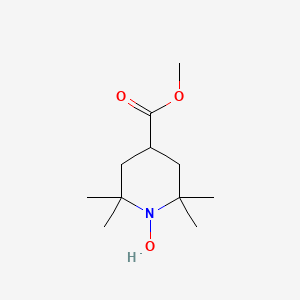
Methyl 1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester involves several steps. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the intermediate triacetone amine . This intermediate is then further reacted to produce the final compound. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production .
Analyse Des Réactions Chimiques
1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like KBrO₃ and NH₂OH•HCl, which generate NOx and Br⁻ anions in situ . These reactions often result in the formation of carbonyl compounds and other derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a spin label to study molecular interactions and dynamics . In biology, it is employed to measure reactive oxygen species generation in heart muscle by electron spin resonance spectroscopy . In medicine, it has been used to investigate the protective effects against oxidative damage . Industrially, it is utilized in the characterization of antagonist and agonist binding sites of receptors .
Mécanisme D'action
The mechanism of action of 1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester involves its ability to scavenge reactive oxygen species (ROS) and ameliorate oxidative damage . It interacts with molecular targets such as the SIRT6-HIF-1α signaling pathway, which plays a role in reducing lung injury .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester include 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) and 1-Hydroxy-2,2,6,6-tetramethylpiperidine . These compounds share similar structural features but differ in their specific applications and reactivity. For example, Tempol is known for its use in scavenging ROS and protecting cells from oxidative damage , while 1-Hydroxy-2,2,6,6-tetramethylpiperidine is a mild base and a reduced derivative of the popular radical TEMPO .
Propriétés
IUPAC Name |
methyl 1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2)6-8(9(13)15-5)7-11(3,4)12(10)14/h8,14H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMJKCJKQUNPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

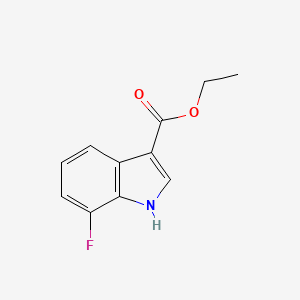

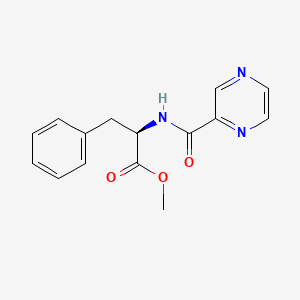
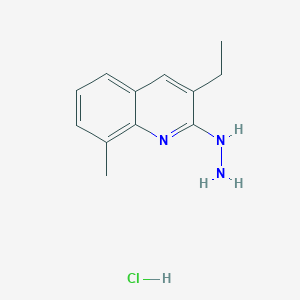
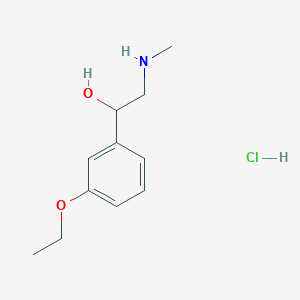
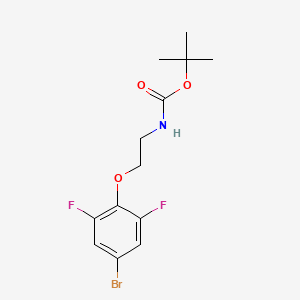
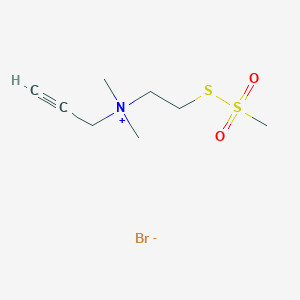
![(Z)-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B13725624.png)
![(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one](/img/structure/B13725628.png)
![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)

![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)
